1,4-Didodecyl-2,5-diethynylbenzene
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Overview
Description
1,4-Didodecyl-2,5-diethynylbenzene: is an organic compound characterized by a benzene ring substituted with two dodecyl groups and two ethynyl groups at the 1,4 and 2,5 positions, respectively. This compound is of interest due to its unique structural properties, which make it a valuable building block in the synthesis of various advanced materials, including conjugated polymers and organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Didodecyl-2,5-diethynylbenzene can be synthesized through a multi-step process involving the following key steps:
Formation of 1,4-Didodecylbenzene: This step involves the reaction of 1,4-dichlorobenzene with dodecyl magnesium bromide (Grignard reagent) in the presence of a nickel catalyst to form 1,4-didodecylbenzene.
Iodination: The 1,4-didodecylbenzene is then iodinated using iodine and periodic acid to form 1,4-didodecyl-2,5-diiodobenzene.
Sonogashira Coupling: The final step involves the Sonogashira coupling reaction of 1,4-didodecyl-2,5-diiodobenzene with trimethylsilylacetylene, followed by deprotection to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory-scale procedures with potential scaling up using continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Didodecyl-2,5-diethynylbenzene undergoes various chemical reactions, including:
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidative Polymerization:
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper Co-catalysts: Often used alongside palladium in coupling reactions.
Oxidizing Agents: Such as iodine and periodic acid for iodination steps.
Major Products:
Scientific Research Applications
1,4-Didodecyl-2,5-diethynylbenzene has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-didodecyl-2,5-diethynylbenzene in its applications primarily involves its ability to participate in conjugated systems and facilitate electron transfer processes. The ethynyl groups provide sites for further functionalization and polymerization, while the dodecyl groups enhance solubility and processability .
Comparison with Similar Compounds
1,4-Diethynylbenzene: Lacks the dodecyl substituents, making it less soluble and processable.
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene: Contains dodecyloxy groups instead of dodecyl groups, which can influence the electronic properties and solubility.
Uniqueness: 1,4-Didodecyl-2,5-diethynylbenzene is unique due to its combination of ethynyl and dodecyl groups, which provide a balance of electronic properties and solubility, making it a versatile compound for various applications in material science and organic electronics .
Properties
CAS No. |
194549-24-1 |
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Molecular Formula |
C34H54 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
1,4-didodecyl-2,5-diethynylbenzene |
InChI |
InChI=1S/C34H54/c1-5-9-11-13-15-17-19-21-23-25-27-33-29-32(8-4)34(30-31(33)7-3)28-26-24-22-20-18-16-14-12-10-6-2/h3-4,29-30H,5-6,9-28H2,1-2H3 |
InChI Key |
KUHQWKWZRIIAFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1C#C)CCCCCCCCCCCC)C#C |
Origin of Product |
United States |
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